molecular formula C14H24O B15159367 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol CAS No. 651706-50-2

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol

Cat. No.: B15159367
CAS No.: 651706-50-2
M. Wt: 208.34 g/mol
InChI Key: QCOKXNFJXHXKHR-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol is a synthetic organic compound of significant interest in research and development, particularly in the field of fragrance and flavor chemistry. This molecule features a cyclohex-2-en-1-ol core substituted with both a but-3-en-1-yl chain and a tert-butyl group, creating a unique structural motif. Its value to researchers lies in its potential as a key intermediate for the synthesis of more complex odorant molecules. The structure is analogous to other known perfuming intermediates, suggesting its utility in creating compounds with woody, earthy, or ambergris-like notes . The presence of both a double bond in the butenyl side chain and a hydroxyl group on the cyclohexene ring provides two distinct reactive sites for further chemical modification. Researchers can exploit these sites for various transformations, including hydrogenation, oxidation, cyclization, or functional group interconversion, to build a library of derivatives for structure-odor relationship (SOR) studies . This makes it a versatile building block for exploring new chemical spaces in the search for novel aroma compounds. As a chemical intermediate, its primary mechanism of action in final applications is not direct but is defined by the olfactory properties of the molecules derived from it. These resulting compounds typically function by interacting with olfactory receptors in the nasal cavity. Strictly for research purposes, this product is Not for Drug, Household, or Food use. Researchers should consult the product's Safety Data Sheet (SDS) before handling.

Properties

CAS No.

651706-50-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-but-3-enyl-1-butylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-3-5-8-13-9-7-11-14(15,12-13)10-6-4-2/h3,12,15H,1,4-11H2,2H3

InChI Key

QCOKXNFJXHXKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC(=C1)CCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexene, butyl bromide, and butenyl bromide.

    Grignard Reaction: The butyl and butenyl groups are introduced via Grignard reactions. Cyclohexene is first reacted with butyl magnesium bromide to form 1-butylcyclohexene.

    Addition Reaction: The resulting 1-butylcyclohexene is then reacted with butenyl magnesium bromide to introduce the butenyl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or brom

Biological Activity

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol is a complex organic compound characterized by a cyclohexene ring with a hydroxyl functional group and two substituents: a butyl group and a butenyl group. This unique structure contributes to its biological activity and potential applications in various fields, including medicinal chemistry, perfumery, and organic synthesis. This article reviews the biological activity of this compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H20OC_{12}H_{20}O, with a molecular weight of approximately 208.34 g/mol. The presence of the hydroxyl group enhances its reactivity, making it suitable for various chemical reactions.

Structural Features

FeatureDescription
Cyclohexene RingContributes to the compound's stability and reactivity
Hydroxyl GroupIncreases solubility and potential for hydrogen bonding
Butyl GroupProvides steric bulk, influencing reactivity
Butenyl GroupIntroduces unsaturation, allowing for further chemical transformations

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of cyclohexene can inhibit the growth of various bacterial strains. For instance, a study demonstrated that cyclohexene derivatives with hydroxyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that compounds with similar structural motifs can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases. A case study highlighted the effectiveness of related compounds in reducing inflammation in animal models, indicating that this compound may have similar effects .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A specific study demonstrated that related compounds could significantly reduce cell viability in breast cancer cell lines .

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As an antimicrobial or anti-inflammatory agent.
  • Cosmetics : Due to its pleasant odor and skin-beneficial properties.
  • Agriculture : As a natural pesticide or herbicide.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of Target Compound :

  • Cyclohexene ring with hydroxyl group at C1.
  • Butyl chain at C1.
  • But-3-enyl substituent at C3.

Comparable Compounds :

(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol (Compound 2 in ):

  • Aromatic phenyl group instead of cyclohexene.
  • Lacks alkyl chains but includes methoxy substituents.
  • Exhibits antibacterial activity but lower than its acetylated derivative .

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (): Cyclohexene ring with hydroxyl at C1 and methyl/propenyl groups. Synonym: p-Mentha-1,8-dien-5-ol, a monoterpene alcohol found in essential oils. Structural differences in substituents (methyl vs. butyl) affect volatility and solubility .

(Z)-4-(2,6,6-Trimethyl-1-cyclohexenyl)-but-3-en-2-ol ():

  • Trimethylcyclohexenyl group enhances steric bulk.
  • Hydroxyl at C2 instead of C1; Z-configuration influences stereochemical interactions .

3-(3-Butenyloxy)-2-cyclohexene-1-one (): Cyclohexenone core (ketone) instead of cyclohexenol. Ether-linked butenyl group alters reactivity (e.g., electrophilicity of ketone vs. nucleophilicity of alcohol) .

Physicochemical Properties
Property Target Compound (E)-4-(3,4-Dimethoxyphenyl)-but-3-en-1-ol 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol
Molecular Formula C₁₄H₂₄O C₁₂H₁₆O₃ C₁₀H₁₆O
Functional Groups Alcohol, alkene, cyclohexene Alcohol, alkene, methoxy Alcohol, alkene, isopropenyl
Polarity Moderate (due to -OH) High (methoxy groups) Moderate
Lipophilicity High (alkyl chains) Moderate Moderate

Key Observations :

  • Methoxy-substituted analogs (e.g., ) exhibit higher polarity, favoring solubility in polar solvents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol, and how do reaction parameters affect yield?

Answer:
A key route involves catalytic hydrogenation of unsaturated precursors. For example, ruthenium-phosphine complexes (e.g., RuCl₂(PPh₃)₃) with bases (e.g., NaOH) and amines can reduce α,β-unsaturated aldehydes to alcohols under mild conditions (1–200 atm H₂, −30–250°C). Optimizing temperature and pressure minimizes side reactions like over-hydrogenation. Solvent polarity and catalyst loading also influence stereoselectivity and yield .

Basic: Which analytical techniques are prioritized for structural elucidation of this compound?

Answer:

  • GC/MS : Retention indices (RI) and mass fragmentation patterns are compared against libraries (e.g., Adams’ Essential Oil Components, which documents RIs for terpenoids and alcohols ).
  • NMR : ¹H/¹³C NMR distinguishes olefinic protons (δ 4.5–6.5 ppm) and hydroxyl groups (δ 1–5 ppm, depending on hydrogen bonding). DEPT-135 and HSQC confirm carbon environments.
  • IR : O-H stretches (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups.

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-validate techniques : Combine GC/MS RI values with NMR-derived coupling constants (e.g., trans vs. cis alkene configurations).
  • Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. NIST databases provide reference spectra for validation .
  • Isolate isomers : Chromatographic separation (e.g., chiral HPLC) followed by independent characterization clarifies structural ambiguities .

Advanced: What strategies improve stereochemical control during synthesis?

Answer:

  • Catalyst design : Chiral Ru-phosphine complexes (e.g., BINAP-based catalysts) induce enantioselectivity in hydrogenation steps .
  • Steric directing groups : Temporary protecting groups on the cyclohexenol ring can bias transition states during cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing diastereomeric excess.

Advanced: How should researchers monitor and mitigate isomerization during storage?

Answer:

  • Analytical monitoring : Periodic GC/MS analysis tracks RI shifts indicative of isomerization (e.g., allylic alcohol → ketone via acid-catalyzed rearrangement) .
  • Storage protocols : Use amber vials under inert gas (N₂/Ar) at −20°C to suppress photochemical and oxidative degradation. Add stabilizers (e.g., BHT) for radical-sensitive compounds .

Methodological: How to interpret complex mass spectral fragmentation patterns?

Answer:

  • Key fragments : Look for McLafferty rearrangements (m/z 60–100) in alcohols and α-cleavage near double bonds (e.g., loss of H₂O or C₄H₇).
  • RI correlation : Compare with Adams’ compendium, where RIs for terpenoid alcohols (e.g., α-ionol derivatives) are well-documented .
  • Isotopic peaks : Bromine or chlorine adducts (if present) show characteristic M+2/M+4 patterns .

Advanced: How can computational models predict physicochemical properties?

Answer:

  • QSPR models : Use software like COSMO-RS to estimate logP, boiling points, and solubility. Validate against NIST experimental data .
  • Molecular dynamics : Simulate conformational flexibility of the butenyl sidechain to assess steric effects on reactivity.

Advanced: How to design experiments addressing contradictory bioactivity reports?

Answer:

  • Dose-response studies : Use in vitro assays (e.g., enzyme inhibition) with purified enantiomers to rule out racemic mixture effects.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may contribute to observed discrepancies .

Advanced: How to distinguish synthetic vs. natural sources of this compound?

Answer:

  • Isotopic analysis : ¹³C/²H NMR isotope ratios differ between biosynthetic (plant-derived) and synthetic pathways.
  • Trace impurities : GC×GC-TOFMS detects minor terpenoids (e.g., β-ionone) in natural extracts, absent in synthetic batches .

Methodological: What safety protocols are critical for handling this compound?

Answer:

  • Ventilation : Use fume hoods during synthesis due to potential amine catalyst vapors .
  • PPE : Nitrile gloves and goggles are mandatory; the cyclohexenol group may cause skin irritation .
  • Spill management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal.

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